molecular formula C10H18FNO3 B591637 trans-1-Boc-4-fluoro-3-hydroxypiperidine CAS No. 955028-82-7

trans-1-Boc-4-fluoro-3-hydroxypiperidine

Cat. No. B591637
CAS RN: 955028-82-7
M. Wt: 219.256
InChI Key: FZAKOAFETOZBLC-YUMQZZPRSA-N
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Description

“trans-1-Boc-4-fluoro-3-hydroxypiperidine” is a chemical compound with the molecular formula C10H18FNO3 . It is also known by other names such as “TRANS-1-BOC-4-FLUORO-3-HYDROXYPIPERIDINE”, “(3S,4S)-1-Boc-4-fluoro-3-piperidinol”, and "tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate" .


Molecular Structure Analysis

The molecular weight of “trans-1-Boc-4-fluoro-3-hydroxypiperidine” is 219.25 g/mol . The InChI code for this compound is 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 .


Physical And Chemical Properties Analysis

“trans-1-Boc-4-fluoro-3-hydroxypiperidine” is a solid at room temperature . It has a molecular weight of 219.26 . It should be stored in a refrigerator .

Scientific Research Applications

Role in Prodrug Development

One of the significant applications of trans-1-Boc-4-fluoro-3-hydroxypiperidine is in the development of prodrugs, particularly fluoropyrimidines such as 5-fluorouracil (5-FU). These compounds are pivotal in cancer chemotherapy, offering improved therapeutic efficacy and tolerability compared to their parent compounds. The synthesis pathways facilitated by derivatives of trans-1-Boc-4-fluoro-3-hydroxypiperidine contribute to the pharmacological advancement of treatments for solid tumors, enhancing drug solubility, bioavailability, and targeted delivery mechanisms (Malet-Martino & Martino, 2002).

Photocatalysis and Environmental Applications

Another realm where trans-1-Boc-4-fluoro-3-hydroxypiperidine derivatives find application is in photocatalysis. The compound's derivatives can be modified to enhance the photocatalytic performance of materials, contributing to environmental sustainability. These advancements are vital in fields such as water purification, air quality improvement, and the development of energy-efficient materials (Ni et al., 2016).

Medical Diagnostics and Treatment

In medical diagnostics and treatment, derivatives of trans-1-Boc-4-fluoro-3-hydroxypiperidine are used to modify and improve the efficacy of diagnostic agents and drug carriers. The compound's structural flexibility allows for the creation of novel fluorophores and bioimaging agents, offering low toxicity and high efficiency in tracking and treating various diseases. This application is crucial in the development of targeted therapy and personalized medicine approaches (Marfin et al., 2017).

Biosensors and Analytical Applications

Furthermore, trans-1-Boc-4-fluoro-3-hydroxypiperidine derivatives contribute to the development of biosensors and analytical tools. The compound's versatility enables the synthesis of selective receptors and sensors for biomolecules, enhancing the sensitivity and specificity of analytical methods. These developments have significant implications for healthcare, environmental monitoring, and biochemical research (Anzai, 2016).

Safety and Hazards

The safety information for “trans-1-Boc-4-fluoro-3-hydroxypiperidine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670502
Record name tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Boc-4-fluoro-3-hydroxypiperidine

CAS RN

955028-82-7
Record name tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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